5-Bromo-4-fluoro-2-methylbenzenesulfonamide

Description

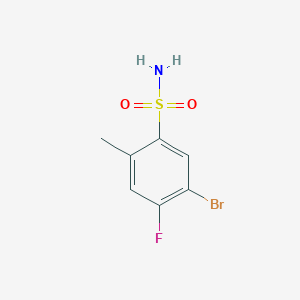

5-Bromo-4-fluoro-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7BrFNO2S. It is a sulfonamide derivative, characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring.

Properties

IUPAC Name |

5-bromo-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJJWMNVEVZGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250169 | |

| Record name | Benzenesulfonamide, 5-bromo-4-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-13-4 | |

| Record name | Benzenesulfonamide, 5-bromo-4-fluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 5-bromo-4-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Methodological Approaches

Sequential Halogenation and Sulfonamide Formation

The most widely reported method involves sequential halogenation of a toluene-derived precursor, followed by sulfonation and amidation (Figure 1).

Bromination and Fluorination of 2-Methyltoluene

The synthesis begins with 2-methyltoluene , which undergoes electrophilic aromatic substitution to introduce bromine and fluorine groups:

- Bromination :

- Fluorination :

Sulfonation and Amidation

The halogenated intermediate is converted to the sulfonamide via:

- Sulfonation :

- Amidation :

Table 1 : Key Reaction Parameters for Sequential Halogenation-Sulfonamide Synthesis

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 0–5°C | 2 | 85–90 |

| Fluorination | SF₄, HF-pyridine | 120°C | 6–8 | 65–70 |

| Sulfonation | ClSO₃H, CH₂Cl₂ | −10°C | 1 | 80–85 |

| Amidation | NH₃, H₂O | 25°C | 12 | 70–75 |

Critical Analysis of Methodologies

Yield Optimization Challenges

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used

Major Products Formed

Substitution: Products with different halogen or functional group substitutions.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound with altered functional groups

Scientific Research Applications

5-Bromo-4-fluoro-2-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-4-fluoro-2-nitrobenzaldehyde: Another bromine and fluorine-containing compound with different functional groups.

5-Bromo-2-fluoro-4-methylbenzenesulfonamide: A closely related compound with similar structural features

Uniqueness

5-Bromo-4-fluoro-2-methylbenzenesulfonamide is unique due to its specific combination of bromine, fluorine, and sulfonamide groups, which confer distinct chemical and biological properties.

Biological Activity

5-Bromo-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is CHBrFNOS. It features a sulfonamide functional group, which is known for its diverse biological activities, particularly in antibacterial and anticancer applications. The presence of bromine and fluorine atoms enhances its pharmacological profile by potentially increasing lipophilicity and modifying its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 236.10 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (Octanol/Water) | Not specified |

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The antibacterial mechanism typically involves inhibition of folic acid synthesis, which is crucial for bacterial growth.

Case Study: Antibacterial Efficacy

A study conducted by Sapari et al. explored the antibacterial activity of several sulfonamide derivatives, including those with bromine and fluorine substitutions. The results indicated that these compounds demonstrated effective inhibition against E. coli , with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has also been investigated. In vitro studies have shown that certain sulfonamides can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression. For example, a derivative similar to this compound was found to enhance caspase-3 activity significantly at concentrations as low as 1 µM in breast cancer cell lines .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 0.5 - 32 µg/mL | Sapari et al. |

| Anticancer | MDA-MB-231 (breast cancer) | 1 µM (caspase activation) | Research findings |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The sulfonamide moiety typically inhibits dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. In cancer cells, the compound may induce apoptosis through mitochondrial pathways or by disrupting microtubule dynamics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-fluoro-2-methylbenzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodology : Begin with halogenated benzenesulfonyl chloride intermediates (e.g., 2-bromo-5-fluorobenzenesulfonyl chloride, as in ) and use nucleophilic substitution with methylamine derivatives. Employ a factorial design of experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. Statistical methods like response surface methodology (RSM) can minimize experimental runs while maximizing yield .

- Key Parameters : Monitor reaction progress via HPLC or LC-MS. Purity thresholds (>95%) should align with analytical standards for pesticide testing ().

Q. How can researchers validate the structural and chemical purity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., fluorine at C4, bromine at C5) and methyl group integration.

- Mass Spectrometry : Verify molecular weight (e.g., via ESI-MS).

- Elemental Analysis : Ensure stoichiometric consistency of Br, F, and S.

Advanced Research Questions

Q. How can computational chemistry improve the reaction design for synthesizing this compound?

- Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediate stability. Tools like ICReDD’s reaction path search methods () integrate computational predictions with experimental validation. For example:

- Simulate sulfonamide bond formation under varying electrophilic conditions.

- Predict regioselectivity conflicts between bromine and fluorine substituents.

- Validation : Compare computed activation energies with experimental kinetic data.

Q. What reactor design considerations are critical for scaling up the synthesis of halogenated sulfonamides like this compound?

- Methodology : Apply principles from CRDC’s "Reaction fundamentals and reactor design" subclass ():

- Continuous Flow Systems : Mitigate exothermic risks during sulfonation.

- Material Compatibility : Use corrosion-resistant materials (e.g., Hastelloy) for halogen-rich environments.

- Key Metrics : Optimize space-time yield (STY) and minimize byproduct formation via real-time monitoring (e.g., in-line IR spectroscopy).

Q. How should researchers resolve contradictory data in the reactivity of this compound under varying pH conditions?

- Methodology :

Hypothesis Testing : Design experiments to isolate variables (e.g., pH, temperature) using a fractional factorial approach ( ).

Data Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent decomposition at high pH).

Cross-Validation : Compare results with structurally analogous compounds (e.g., 2-Fluoro-6-methoxybenzenesulfonamide in ).

- Case Study : If bromine substitution dominates over fluorine in acidic conditions, revise synthetic pathways to pre-functionalize the benzene ring.

Q. What separation techniques are most effective for isolating this compound from reaction mixtures?

- Methodology :

- Crystallization : Leverage solubility differences in polar aprotic solvents (e.g., DMF vs. THF).

- Chromatography : Use reverse-phase HPLC with C18 columns, adjusting mobile phase polarity based on logP values (estimated via ChemDraw).

- Advanced Approach : Membrane separation technologies () can enhance purity by removing ionic byproducts (e.g., unreacted sulfonic acids).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.